Halocynthiaxanthin

Descripción

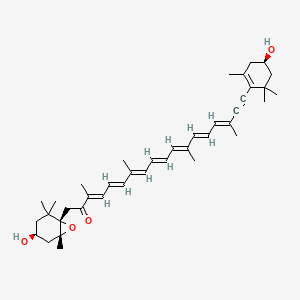

Structure

3D Structure

Propiedades

Fórmula molecular |

C40H54O4 |

|---|---|

Peso molecular |

598.9 g/mol |

Nombre IUPAC |

(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-17-yn-2-one |

InChI |

InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)24-37(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)27-40-38(8,9)25-34(42)26-39(40,10)44-40/h11-20,33-34,41-42H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t33-,34+,39-,40+/m1/s1 |

Clave InChI |

CNOIXMULOQWVGR-ABUIXNMTSA-N |

SMILES isomérico |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC23C(CC(CC2(O3)C)O)(C)C)C)C |

Sinónimos |

halocynthiaxanthin |

Origen del producto |

United States |

Foundational & Exploratory

Halocynthiaxanthin: A Technical Guide on its Discovery, Characterization, and Biological Activity in Halocynthia roretzi

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine tunicate Halocynthia roretzi, commonly known as the sea squirt, is a rich source of various bioactive compounds, including a diverse array of carotenoids.[1] These pigments are not only responsible for the vibrant colors of the organism but also possess significant biological activities. Among these, halocynthiaxanthin has emerged as a carotenoid of particular interest due to its unique chemical structure and potent antiproliferative properties. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound from Halocynthia roretzi.

Discovery and Metabolic Origin

This compound is a principal carotenoid found in Halocynthia roretzi.[1] It is not synthesized de novo by the sea squirt but is rather a metabolic product of fucoxanthin, a carotenoid ingested from dietary micro-algae like diatoms.[2][3] The metabolic pathway within H. roretzi involves the conversion of fucoxanthin to fucoxanthinol, which is then further metabolized into this compound and subsequently mytiloxanthin.[4]

Caption: Metabolic pathway of fucoxanthin in Halocynthia roretzi.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Halocynthia roretzi involves a multi-step process of extraction and chromatography. The following protocol is a synthesis of methodologies described in the literature.[1][4]

-

Extraction:

-

Solvent Partitioning:

-

Silica Gel Column Chromatography:

-

Preparative High-Performance Liquid Chromatography (HPLC):

Caption: Isolation and purification workflow for this compound.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C40H54O4 | [5][6] |

| Molecular Weight | 598.9 g/mol | [6] |

| IUPAC Name | (3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-17-yn-2-one |[6] |

Spectroscopic Data

| Technique | Key Findings |

| UV-VIS | Absorption maxima indicative of a conjugated polyene system. |

| MS (Mass Spectrometry) | Determination of the molecular formula as C40H54O4.[5] |

| NMR (Nuclear Magnetic Resonance) | 1H and 13C NMR data, along with 2D NMR experiments (COSY, HSQC, HMBC), were used to elucidate the complete chemical structure, including the presence of an acetylenic bond, a keto group, an epoxy group, and hydroxyl groups.[4] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant antiproliferative and pro-apoptotic activity against several human cancer cell lines.[7]

Antiproliferative and Pro-apoptotic Effects

| Cell Line | Concentration | Incubation Time | Effect | Reference |

|---|---|---|---|---|

| HL-60 (Human Leukemia) | 12.5 µM | 48 h | Decreased viability to 12.1% of control. | [7] |

| HL-60 (Human Leukemia) | 12.5 µM | 48 h | 5-fold enhancement of DNA fragmentation. | [7] |

| MCF-7 (Human Breast Cancer) | Not specified | Not specified | Apoptosis induction. | [7] |

| Caco-2 (Human Colon Cancer) | Not specified | Not specified | Apoptosis induction. |[7] |

Mechanism of Action

The anticancer effects of this compound are mediated through the induction of apoptosis.[7] A key mechanism identified is the downregulation of the apoptosis-suppressing protein Bcl-2.[7] This leads to an increase in DNA fragmentation, a hallmark of apoptosis.[7] The apoptosis-inducing activity of this compound is reported to be higher than that of its precursor, fucoxanthin.[7]

References

- 1. A Novel Carotenoid with a Unique 2,6-Cyclo-ψ-End Group, Roretziaxanthin, from the Sea Squirt Halocynthia roretzi [mdpi.com]

- 2. A Novel Carotenoid with a Unique 2,6-Cyclo-ψ-End Group, Roretziaxanthin, from the Sea Squirt <i>Halocynthia roretzi</i> - ProQuest [proquest.com]

- 3. A Novel Carotenoid with a Unique 2,6-Cyclo-ψ-End Group, Roretziaxanthin, from the Sea Squirt <i>Halocynthia roretzi</i> - ProQuest [proquest.com]

- 4. Evaluation of Intestinal Absorption of Dietary this compound, a Carotenoid from the Sea Squirt Halocynthia roretzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C40H54O4) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C40H54O4 | CID 11966451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Halocynthiaxanthin from Fucoxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halocynthiaxanthin, a marine carotenoid found in sea squirts such as Halocynthia roretzi, has garnered interest for its potential biological activities. Its biosynthetic origin is traced back to fucoxanthin, a pigment abundant in brown seaweeds and diatoms, which are primary food sources for these marine invertebrates. While the metabolic conversion of fucoxanthin to this compound is known to occur, the complete enzymatic pathway remains largely uncharacterized. This technical guide synthesizes the current understanding of this metabolic process, presenting a proposed biosynthetic pathway based on established carotenoid biochemistry. It also provides detailed, adaptable experimental protocols for researchers aiming to elucidate the specific enzymatic steps and intermediates involved. This document is intended to serve as a foundational resource for future research into the biosynthesis of this compound and the potential for its biotechnological production.

Introduction

The diverse chemical structures of marine carotenoids contribute to a wide array of biological functions. Fucoxanthin, a primary carotenoid in many marine algae, is known to be metabolized by various marine animals into other carotenoids with unique structures and properties.[1] In the sea squirt Halocynthia roretzi, fucoxanthin from its diet is converted into fucoxanthinol and subsequently into this compound.[2][3] This metabolic transformation is of significant scientific interest as it involves complex enzymatic reactions that are not yet fully understood. A thorough understanding of this biosynthetic pathway is crucial for exploring the therapeutic potential of this compound and for developing methods for its sustainable production.

This guide outlines the known and hypothesized steps in the conversion of fucoxanthin to this compound, provides generic experimental workflows for pathway elucidation, and presents the limited quantitative data available for related reactions.

The Proposed Biosynthetic Pathway

The conversion of fucoxanthin to this compound is a multi-step process. The initial step, the conversion of fucoxanthin to fucoxanthinol, is well-documented. However, the subsequent transformation of fucoxanthinol to this compound is not fully elucidated and is presented here as a hypothesized pathway based on the structural differences between the molecules.

Step 1: Deacetylation of Fucoxanthin to Fucoxanthinol

The first step in the metabolism of fucoxanthin within marine invertebrates is the hydrolysis of the acetate group to yield fucoxanthinol.[4] This reaction is a deacetylation, catalyzed by esterases. In mammals, this conversion is known to be carried out by digestive enzymes such as lipase and cholesterol esterase.[5] It is presumed that similar hydrolytic enzymes are responsible for this conversion in the digestive tract of marine invertebrates.

Hypothesized Step 2: Conversion of Fucoxanthinol to this compound

The transformation of fucoxanthinol to this compound involves significant structural modifications, including the formation of a carbon-carbon triple bond (an acetylenic group). This suggests a complex enzymatic process likely involving multiple steps, such as desaturation and isomerization. The specific enzymes and any intermediates in this conversion have not yet been identified. We propose that this conversion is catalyzed by a yet-to-be-characterized enzyme complex, provisionally named "Fucoxanthinol Desaturase/Isomerase."

Below is a diagram illustrating the overall proposed pathway.

Quantitative Data

There is a significant gap in the literature regarding quantitative data for the biosynthesis of this compound from fucoxanthin. The enzymes involved in the conversion of fucoxanthinol to this compound have not been isolated, and therefore, no kinetic data is available. The following table summarizes the current state of knowledge. For comparative purposes, data on the related biotransformation of fucoxanthinol to amarouciaxanthin A in mice is included.[6]

| Reaction Step | Enzyme | Substrate | Product | Kinetic Parameters (Km, Vmax) | Yield | Cofactors |

| Fucoxanthin → Fucoxanthinol | Esterase (e.g., Lipase, Cholesterol Esterase) | Fucoxanthin | Fucoxanthinol | Not Determined | Not Determined | H₂O |

| Fucoxanthinol → this compound | Unknown | Fucoxanthinol | This compound | Not Determined | Not Determined | Not Determined |

| Fucoxanthinol → Amarouciaxanthin A (in mice) | Dehydrogenase/Isomerase (in liver microsomes) | Fucoxanthinol | Amarouciaxanthin A | Not Determined | Not Determined | NAD(P)⁺ |

Experimental Protocols

The elucidation of the fucoxanthinol to this compound pathway requires a systematic experimental approach. The following are detailed, adaptable protocols for key experiments.

Carotenoid Extraction from Halocynthia roretzi

This protocol describes a general method for the extraction of carotenoids from the tissues of Halocynthia roretzi.

-

Tissue Homogenization:

-

Excise fresh or frozen tissue from Halocynthia roretzi.

-

Weigh the tissue and homogenize it in a 3:1 (v/v) mixture of acetone and methanol at a ratio of 1 g of tissue to 10 mL of solvent.

-

Perform homogenization on ice to minimize degradation of carotenoids.

-

-

Extraction:

-

Transfer the homogenate to a separatory funnel.

-

Add an equal volume of diethyl ether and a 10% aqueous solution of sodium chloride.

-

Shake vigorously and allow the layers to separate. The upper, ether layer will contain the carotenoids.

-

Collect the ether layer and repeat the extraction of the aqueous layer twice more with diethyl ether.

-

Pool the ether extracts.

-

-

Saponification (Optional, for removing lipids):

-

Add an equal volume of 10% methanolic potassium hydroxide to the pooled ether extracts.

-

Incubate in the dark at room temperature for 2-4 hours.

-

Wash the ether layer with a 10% aqueous sodium chloride solution until the washings are neutral.

-

-

Drying and Concentration:

-

Dry the final ether extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen gas at a temperature below 40°C.

-

Re-dissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone, ethanol) for analysis.

-

HPLC-DAD-MS/MS Analysis of Carotenoids

This protocol outlines a method for the separation, identification, and quantification of fucoxanthin, fucoxanthinol, and this compound.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (DAD) detector and coupled to a mass spectrometer (MS/MS).

-

Column: A C30 carotenoid column is recommended for optimal separation of isomers. A C18 column can also be used.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Mobile Phase A: Methanol/Acetonitrile/Water (e.g., 75:20:5, v/v/v) with 0.1% formic acid.

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

-

-

Gradient Program: A linear gradient from a low to high percentage of Mobile Phase B over 30-40 minutes.

-

Detection:

-

DAD: Monitor at the characteristic absorption maxima of the carotenoids (approx. 450 nm).

-

MS/MS: Use electrospray ionization (ESI) in positive mode. Identify compounds based on their parent ion masses and fragmentation patterns.

-

Fucoxanthin: [M+H]⁺

-

Fucoxanthinol: [M+H]⁺

-

This compound: [M+H]⁺

-

-

-

Quantification: Generate standard curves using purified standards of fucoxanthin, fucoxanthinol, and this compound.

In Vitro Enzyme Assay for Fucoxanthinol Conversion

This protocol provides a framework for screening tissue homogenates for enzymatic activity that converts fucoxanthinol.

-

Preparation of Tissue Homogenate:

-

Dissect fresh tissue (e.g., digestive gland, liver) from Halocynthia roretzi on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris. The supernatant can be used as the crude enzyme extract. Further fractionation (e.g., microsomal fraction) may be necessary.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine:

-

Crude enzyme extract (containing a known amount of protein).

-

Fucoxanthinol substrate (dissolved in a small amount of an organic solvent like ethanol or DMSO).

-

Cofactors (optional, to be tested): NAD⁺, NADP⁺, NADH, NADPH.

-

Reaction buffer to a final volume.

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours).

-

Include control reactions: no enzyme, boiled enzyme, no substrate.

-

-

Extraction and Analysis:

-

Stop the reaction by adding a large excess of a quenching solvent (e.g., ice-cold acetone or acetonitrile).

-

Extract the carotenoids from the reaction mixture as described in Protocol 4.1.

-

Analyze the extract by HPLC-DAD-MS/MS (Protocol 4.2) to identify and quantify the formation of this compound or any potential intermediates.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of fucoxanthinol into amarouciaxanthin A in mice and HepG2 cells: formation and cytotoxicity of fucoxanthin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Halocynthiaxanthin: A Technical Guide to its Natural Sources, Distribution, and Biological Significance in Marine Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halocynthiaxanthin, a distinctive acetylenic carotenoid, is emerging as a compound of significant scientific interest due to its notable biological activities, particularly its pro-apoptotic effects on cancer cells. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and quantification of this compound in marine invertebrates. It details the experimental protocols for its extraction, purification, and characterization, and elucidates its role in cell signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of marine natural products, pharmacology, and drug development.

Introduction

This compound is a xanthophyll carotenoid, structurally characterized by an acetylenic bond, that is found in a variety of marine invertebrates. It is a metabolic derivative of fucoxanthin, one of the most abundant carotenoids in the marine environment, primarily produced by microalgae such as diatoms.[1] Marine invertebrates, particularly filter feeders, accumulate fucoxanthin through their diet and subsequently metabolize it into a series of other carotenoids, including this compound.[2][3] This process highlights the intricate biochemical pathways within marine ecosystems and presents an opportunity for the discovery of novel bioactive compounds.

Recent research has illuminated the potential of this compound as a therapeutic agent. Notably, it has been shown to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, a key pathway in cancer cell death.[4][5] This sensitizing effect is achieved through the upregulation of death receptor 5 (DR5), a critical component of the extrinsic apoptosis pathway.[4][5] Such findings underscore the importance of understanding the natural prevalence and biological functions of this compound for potential applications in oncology and other therapeutic areas.

This guide aims to consolidate the existing scientific literature on this compound, with a focus on its sources, distribution, and the methodologies used for its study.

Natural Sources and Distribution

This compound is predominantly found in marine invertebrates, with the highest concentrations reported in the sea squirt, Halocynthia roretzi.[2][6] It is also present in other marine organisms, including various species of bivalves that filter-feed on fucoxanthin-containing phytoplankton.

Tunicates

The most significant natural source of this compound identified to date is the sea squirt Halocynthia roretzi.[6] Studies have shown a considerable difference in the concentration of this carotenoid between different tissues of the animal.

Bivalves

This compound has also been identified in several species of marine bivalves, which, like tunicates, are filter feeders. The presence of this compound in these organisms is a direct result of the metabolic conversion of ingested fucoxanthin from phytoplankton. While present, the concentrations in bivalves appear to be lower than those found in Halocynthia roretzi.

Table 1: Quantitative Distribution of this compound in Marine Invertebrates

| Species | Tissue | This compound Concentration (mg/100g wet weight) | Percentage of Total Carotenoids | Reference |

| Halocynthia roretzi | Tunic | 7.42 (calculated from 47.87 mg/100g total carotenoids and 15.5% composition) | 15.5% | [6] |

| Halocynthia roretzi | Muscle | 0.36 (calculated from 2.35 mg/100g total carotenoids and an assumed similar percentage) | Not explicitly stated | [6] |

Note: The concentration in muscle is an estimation assuming a similar percentage of total carotenoids as in the tunic, as the specific percentage was not provided in the source.

Experimental Protocols

The study of this compound involves a series of established biochemical techniques for extraction, purification, and characterization.

Extraction

The extraction of carotenoids, including this compound, from marine invertebrate tissues is typically performed using organic solvents. Given the lipophilic nature of carotenoids, a combination of polar and non-polar solvents is often employed to ensure efficient extraction.

Protocol: General Carotenoid Extraction from Marine Invertebrates

-

Homogenization: Homogenize fresh or frozen tissue samples in a suitable solvent, such as acetone or a mixture of chloroform and methanol (1:2, v/v).[7] This is typically done using a blender or a homogenizer.

-

Extraction: Perform the extraction multiple times with the chosen solvent until the tissue residue becomes colorless. The process can be enhanced by ultrasonication.

-

Partitioning: Pool the solvent extracts and partition them with a non-polar solvent like n-hexane or diethyl ether and water to separate the carotenoids into the organic phase.[8]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude carotenoid extract.[3][8] All procedures should be carried out under dim light and low temperatures to prevent degradation of the carotenoids.[7]

Purification

The crude extract, containing a mixture of carotenoids and other lipids, requires further purification to isolate this compound. This is typically achieved through column chromatography.

Protocol: Column Chromatography Purification

-

Stationary Phase Preparation: Prepare a column packed with a suitable adsorbent, most commonly silica gel.[8][9][10] The silica gel can be treated with a mild base, such as sodium bicarbonate, to neutralize its acidic character and prevent the degradation of acid-labile carotenoids.[9]

-

Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of increasingly polar solvents. A common solvent system starts with n-hexane and gradually introduces more polar solvents like acetone or ethyl acetate.[8]

-

Fraction Collection: Collect the fractions as they elute from the column. The separation of different carotenoids can be visually monitored by the distinct colored bands moving down the column.

-

Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC with a C18 or C30 column is commonly used.

Protocol: HPLC-PDA Analysis

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11][12]

-

Mobile Phase: A gradient elution is often employed using a mixture of solvents such as methanol, acetonitrile, and water, sometimes with modifiers like ammonium acetate or triethylamine to improve peak shape.[1][11][13] A common starting condition is a high percentage of a polar solvent mixture, gradually increasing the proportion of a less polar solvent.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used.[13]

-

Detection: A Photodiode Array (PDA) detector is used to monitor the elution of carotenoids. This compound exhibits a characteristic absorption spectrum with maxima around 450 nm.[8]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.

Structural Characterization

The definitive identification of this compound requires structural elucidation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure of the molecule, including the connectivity of atoms and the stereochemistry.[8][14][15][16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.[8][17][18][19][20][21]

Signaling Pathways and Biological Activity

This compound has demonstrated significant biological activity, most notably its ability to induce apoptosis in cancer cells. This effect is primarily mediated through its interaction with the TRAIL signaling pathway.

Metabolic Pathway from Fucoxanthin

This compound is a metabolic product of fucoxanthin. While the complete enzymatic pathway in marine invertebrates is not fully elucidated, it is understood to involve a series of biotransformations.[22][23][24]

Metabolic conversion of fucoxanthin to this compound.

Apoptosis Induction via the TRAIL Pathway

This compound has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis.[4][5] This is a critical finding as many cancer cells develop resistance to TRAIL. The mechanism involves the upregulation of Death Receptor 5 (DR5) on the cell surface, which is a receptor for TRAIL.[4][5][25][26]

Binding of TRAIL to the upregulated DR5 initiates a signaling cascade that leads to the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases, like caspase-3.[5][27][28][29][30] The activation of this caspase cascade ultimately leads to the cleavage of cellular proteins and the execution of apoptosis.

This compound-mediated sensitization to TRAIL-induced apoptosis.

Conclusion

This compound stands out as a marine-derived carotenoid with significant potential for further scientific investigation and therapeutic development. Its primary source, the sea squirt Halocynthia roretzi, offers a rich natural reservoir for this compound. The ability of this compound to modulate critical cell signaling pathways, particularly the TRAIL-induced apoptosis pathway, positions it as a promising candidate for anticancer research. The detailed experimental protocols and data presented in this guide are intended to facilitate further exploration into the distribution, biological activity, and potential applications of this intriguing marine natural product. Future research should focus on expanding the quantitative analysis of this compound across a broader range of marine invertebrates, elucidating the specific enzymes involved in its biosynthesis, and conducting in-vivo studies to validate its therapeutic potential.

References

- 1. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]

- 2. This compound and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound and peridinin sensitize colon cancer cell lines to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Chromatographic separation of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nacalai.com [nacalai.com]

- 13. scispace.com [scispace.com]

- 14. d-nb.info [d-nb.info]

- 15. Molecular Docking and Dynamics Simulations Reveal the Antidiabetic Potential of a Novel Fucoxanthin Derivative from Chnoospora minima | MDPI [mdpi.com]

- 16. prumlab.yale.edu [prumlab.yale.edu]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. english.gyig.cas.cn [english.gyig.cas.cn]

- 21. youtube.com [youtube.com]

- 22. Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | LCT-3d Induces Oxidative Stress-Mediated Apoptosis by Upregulating Death Receptor 5 in Gastric Cancer Cells [frontiersin.org]

- 26. Dissecting the roles of DR4, DR5 and c-FLIP in the regulation of Geranylgeranyltransferase I inhibition-mediated augmentation of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Caspase-8 mediates caspase-3 activation and cytochrome c release during singlet oxygen-induced apoptosis of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. med.stanford.edu [med.stanford.edu]

- 30. Caspase-8 and Caspase-3 Are Expressed by Different Populations of Cortical Neurons Undergoing Delayed Cell Death after Focal Stroke in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Chemical formula and molecular weight of Halocynthiaxanthin

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carotenoid Halocynthiaxanthin, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is intended to support research and development efforts in oncology and related fields.

Core Chemical and Physical Properties

This compound is a marine-derived carotenoid with a distinct chemical structure. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C40H54O4 | [1][2][3][4] |

| Molecular Weight | 598.9 g/mol | [1] |

| Monoisotopic Mass | 598.40221020 Da | [1][2] |

Biological Activity and Therapeutic Potential

This compound, primarily isolated from the sea squirt Halocynthia roretzi, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6] Its therapeutic potential is underscored by its ability to induce programmed cell death and sensitize cancer cells to other therapeutic agents.

Anti-Cancer Effects

Research has shown that this compound induces apoptosis in human leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2) cells.[5] In a study involving HL-60 cells, treatment with 12.5 µM this compound for 48 hours resulted in a significant reduction in cell viability to 12.1% of the control group.[5] This was accompanied by a 5-fold increase in DNA fragmentation, a key marker of apoptosis.[5]

Furthermore, this compound has been shown to down-regulate the expression of Bcl-2, an apoptosis-suppressing protein, in HL-60 cells.[5] This suggests a mechanism of action that involves the intrinsic apoptosis pathway.

Sensitization to TRAIL-Induced Apoptosis

A significant finding is the ability of this compound to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising candidate for cancer therapy.[1] While some cancer cells are resistant to TRAIL, co-treatment with this compound can overcome this resistance.[1] The mechanism for this sensitization involves the up-regulation of the TRAIL receptor, Death Receptor 5 (DR5), on the surface of cancer cells.[1]

Signaling Pathway

The primary signaling pathway implicated in the action of this compound is the extrinsic apoptosis pathway, specifically through its interaction with the TRAIL signaling cascade. The diagram below illustrates this proposed mechanism.

Caption: this compound enhances TRAIL-induced apoptosis by upregulating DR5.

Experimental Protocols

This section outlines the general methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Isolation

-

Source Material : The primary source of this compound is the sea squirt, Halocynthia roretzi.[5][6]

-

Extraction : Carotenoids are typically extracted from biological matrices using organic solvents. A common procedure involves homogenization of the tissue followed by extraction with a mixture of acetone and methanol. This is followed by a liquid-liquid partition into a less polar solvent like hexane or diethyl ether. All procedures should be carried out under dim light to prevent photo-oxidation of the carotenoids.

-

Purification : The crude extract is then subjected to chromatographic separation. High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column is the standard method for isolating and purifying individual carotenoids.

Quantification and Analysis

-

HPLC with Photodiode Array (PDA) Detection : This is the primary method for the quantification of this compound. The concentration is determined by comparing the peak area to that of a standard curve. The characteristic absorption spectrum of this compound is used for its identification.

-

Mass Spectrometry (MS) : HPLC coupled with MS (LC-MS) is used for the definitive identification of this compound based on its mass-to-charge ratio and fragmentation pattern.

In Vitro Bioactivity Assays

-

Cell Viability Assay : To assess the anti-proliferative effects, cancer cell lines are treated with varying concentrations of this compound for different time points. Cell viability can be measured using assays such as the MTT or WST-1 assay.

-

Apoptosis Assays :

-

DNA Fragmentation : Apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments. This can be quantified using an ELISA-based assay that detects BrdU-labeled DNA fragments.

-

Flow Cytometry : Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting : The expression levels of key apoptosis-related proteins, such as Bcl-2 and cleaved PARP, can be analyzed by Western blotting to elucidate the underlying molecular mechanisms.

-

-

Gene Expression Analysis :

-

RNase Protection Assay or qRT-PCR : To determine the effect of this compound on the expression of genes like DR5, total RNA is extracted from treated cells and subjected to analysis.

-

The following diagram outlines a general workflow for investigating the bioactivity of this compound.

Caption: General workflow for this compound bioactivity studies.

References

- 1. This compound and peridinin sensitize colon cancer cell lines to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C40H54O4 | CID 11966451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Biological Role of Halocynthiaxanthin in Tunicates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Halocynthiaxanthin, a unique acetylenic carotenoid found in tunicates, particularly of the Halocynthia genus, has garnered significant interest within the scientific community. Emerging research has illuminated its potent biological activities, including pro-apoptotic, anti-proliferative, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological roles, with a focus on its potential as a therapeutic agent. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors in this promising area of marine natural products.

Introduction

Tunicates, marine invertebrate filter-feeders, are a rich source of bioactive secondary metabolites. Among these, the carotenoid this compound, a metabolite of fucoxanthin, is of particular interest.[1] Structurally distinct due to its acetylenic group, this compound exhibits a range of biological activities that suggest its potential for development as a therapeutic agent. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, summarizing the key findings on the biological role of this compound and providing detailed experimental protocols for its study.

Pro-Apoptotic and Anti-Proliferative Effects

This compound has demonstrated significant pro-apoptotic and anti-proliferative activities, primarily in the context of cancer cell lines. Its mechanism of action often involves the sensitization of cancer cells to apoptosis-inducing ligands and the modulation of key apoptotic regulatory proteins.

Sensitization to TRAIL-Induced Apoptosis

A pivotal role of this compound is its ability to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. While this compound or TRAIL alone have minimal apoptotic effects, their combination synergistically enhances programmed cell death.[1][2]

This compound exerts its sensitizing effect by upregulating the expression of Death Receptor 5 (DR5), a key receptor for TRAIL.[2] Increased DR5 expression on the cell surface leads to enhanced TRAIL binding, subsequent recruitment of the Fas-Associated Death Domain (FADD) adaptor protein, and activation of the caspase cascade, ultimately culminating in apoptosis.[2]

Modulation of Bcl-2 Family Proteins

This compound has also been shown to influence the intrinsic apoptotic pathway by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins. Specifically, treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis induction.

Quantitative Data on Pro-Apoptotic and Anti-Proliferative Effects

The following table summarizes the quantitative data from studies on the pro-apoptotic and anti-proliferative effects of this compound.

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| DLD-1 (Human Colon Cancer) | 40 µM this compound + 10 ng/mL TRAIL (12h) | Induction of Apoptosis (Sub-G1 population) | 27.4% | [1][2] |

| DLD-1 (Human Colon Cancer) | 40 µM this compound (24h) | Induction of Apoptosis (Sub-G1 population) | 4.3% | [1][2] |

| DLD-1 (Human Colon Cancer) | 10 ng/mL TRAIL (12h) | Induction of Apoptosis (Sub-G1 population) | 5.8% | [1][2] |

| HL-60 (Human Leukemia) | 12.5 µM this compound (48h) | Inhibition of Cell Growth | 12.1% of control viability | [3] |

| HL-60 (Human Leukemia) | 12.5 µM this compound (48h) | DNA Fragmentation | 5-fold increase compared to control | [3] |

| MCF-7 (Human Breast Cancer) | Not Specified | Induction of Apoptosis | Observed | [3] |

| Caco-2 (Human Colon Cancer) | Not Specified | Induction of Apoptosis | Observed | [3] |

Anti-Inflammatory Effects

Carotenoids isolated from Halocynthia roretzi, including this compound, have been reported to possess anti-inflammatory properties.[2] this compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells.[1]

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound effectively suppresses this process, suggesting its potential in mitigating inflammatory responses. The underlying mechanism likely involves the modulation of signaling pathways that regulate iNOS expression, such as the NF-κB pathway.

Quantitative Data on Anti-Inflammatory Effects

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture

-

DLD-1, HL-60, MCF-7, Caco-2, and RAW 264.7 cells: Cells should be cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assays

-

Objective: To quantify the percentage of apoptotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound and/or TRAIL for the indicated time.

-

Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

-

-

Objective: To detect the cleavage of PARP, a hallmark of apoptosis, and the expression of DR5.

-

Procedure:

-

Treat cells with this compound as described.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against PARP, cleaved PARP, DR5, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Gene Expression Analysis

-

Objective: To measure the relative abundance of DR5 mRNA.

-

Procedure:

-

Isolate total RNA from treated and untreated cells using a suitable kit.

-

Synthesize a 32P-labeled antisense RNA probe for human DR5.

-

Hybridize the probe with the total RNA samples overnight.

-

Digest the single-stranded RNA with RNase A/T1.

-

Inactivate the RNases with proteinase K and perform phenol-chloroform extraction.

-

Precipitate the protected RNA fragments and resolve them on a denaturing polyacrylamide gel.

-

Visualize the protected bands by autoradiography.

-

Anti-Inflammatory Assay

-

Objective: To quantify the amount of nitrite, a stable product of NO, in the cell culture medium.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Bcl-2 Expression Analysis

-

Objective: To determine the effect of this compound on the expression of Bcl-2 protein.

-

Procedure:

-

Treat HL-60 cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration as described in section 4.2.2.

-

Perform SDS-PAGE and Western blotting as described in section 4.2.2, using a primary antibody specific for Bcl-2.

-

Conclusion and Future Directions

This compound, a carotenoid unique to tunicates, exhibits promising biological activities, including potent pro-apoptotic, anti-proliferative, and anti-inflammatory effects. Its ability to sensitize cancer cells to TRAIL-induced apoptosis and modulate Bcl-2 expression highlights its potential as a lead compound for novel cancer therapeutics. Furthermore, its strong inhibition of nitric oxide production suggests its utility in the development of anti-inflammatory agents.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of cancer and inflammation.

-

Mechanism of action: Further elucidation of the molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship studies: To identify the key structural features of this compound responsible for its biological activities and to guide the synthesis of more potent and selective analogs.

-

Bioavailability and pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic potential.

The continued investigation of this compound holds significant promise for the discovery and development of novel therapeutic agents from marine sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppressive effects of alloxanthin and diatoxanthin from Halocynthia roretzi on LPS-induced expression of pro-inflammatory genes in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Halocynthiaxanthin: A Comprehensive Technical Guide to its Chemistry, Metabolism, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halocynthiaxanthin is a unique marine carotenoid, primarily found in the sea squirt Halocynthia roretzi. Structurally and metabolically related to fucoxanthin, a well-studied carotenoid from brown seaweeds, this compound has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of this compound, detailing its relationship with other marine carotenoids, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its known metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this marine-derived compound.

Introduction to this compound and its Marine Carotenoid Relatives

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments.[1] Its chemical structure is characterized by an acetylenic bond, a keto group, an epoxy group, and a hydroxyl group.[2] It is most notably found in tunicates, such as the sea squirt Halocynthia roretzi, which are filter feeders that accumulate and metabolize carotenoids from their diet of phytoplankton.[3]

The primary dietary precursor to this compound is fucoxanthin, one of the most abundant carotenoids in the marine environment, particularly in brown seaweeds and diatoms.[4] In marine animals like sea squirts, fucoxanthin undergoes a series of metabolic transformations.[2][5] It is first deacetylated to fucoxanthinol.[4] Fucoxanthinol is then further metabolized into this compound.[4] This metabolic relationship is crucial for understanding the distribution and biological activities of these interconnected marine carotenoids. Another significant marine carotenoid, astaxanthin, is structurally distinct from the fucoxanthin family and is known for its potent antioxidant properties.[6][7]

Quantitative Data on Biological Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following tables summarize the available quantitative data from in vitro studies.

| Cell Line | Compound | Concentration | Effect | Reference |

| HL-60 (Human Leukemia) | This compound | 12.5 µM | 87.9% decrease in cell viability after 48h | [5] |

| HL-60 (Human Leukemia) | Fucoxanthinol | 12.5 µM | 94.3% decrease in cell viability after 48h | [5] |

| HL-60 (Human Leukemia) | This compound | 12.5 µM | 5-fold increase in DNA fragmentation vs. control after 48h | [5] |

| HL-60 (Human Leukemia) | Fucoxanthinol | 12.5 µM | 7-fold increase in DNA fragmentation vs. control after 48h | [5] |

| DLD-1 (Colon Cancer) | This compound | 40 µM | Slight induction of apoptosis when used alone | [8][9] |

| DLD-1 (Colon Cancer) | This compound + TRAIL (10 ng/mL) | 40 µM | Drastic induction of apoptosis | [8][9] |

Note: Specific IC50 values for this compound are not extensively reported in the reviewed literature. The data presented reflects concentrations at which significant biological effects were observed.

Experimental Protocols

Isolation and Purification of this compound from Halocynthia roretzi

This protocol is based on methodologies described in the literature for the extraction and purification of carotenoids from marine invertebrates.[2][3]

-

Extraction: The tunic (4 kg) of the sea squirt H. roretzi is extracted with acetone at room temperature. The acetone extract is then partitioned between a hexane/diethyl ether (1:1) mixture and water.[3]

-

Silica Gel Chromatography: The organic layer is evaporated to dryness and the residue is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing diethyl ether in hexane.[3]

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by preparative HPLC on a silica gel column with an eluent of acetone/hexane (3:7).[3]

-

Final Purification: To remove any remaining lipid impurities, a final purification step is performed using HPLC on an ODS (octadecylsilane) column with methanol as the mobile phase.[3]

Analysis and Identification

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used for the quantification and initial identification of this compound. A C18 reverse-phase column is commonly employed with a mobile phase gradient of solvents such as methanol, acetonitrile, and water. Detection is typically performed using a photodiode array (PDA) detector to obtain the UV-Vis absorption spectrum of the carotenoid.[2]

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are used to determine the molecular weight and elemental composition of this compound.[3] Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns for structural elucidation.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the complete structural determination of this compound.[13][14] 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the connectivity of the molecule.

Signaling Pathways and Molecular Interactions

Metabolic Pathway of Fucoxanthin to this compound

The metabolic conversion of fucoxanthin to this compound in tunicates is a key pathway that generates this bioactive carotenoid. While the specific enzymes have not been fully characterized, the general steps are understood.[4]

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, in part, by sensitizing them to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated cell death.[8][9] This involves the upregulation of death receptor 5 (DR5) and the subsequent activation of the caspase cascade.[8][9]

Conclusion

This compound represents a promising marine-derived compound with significant potential for further investigation in the context of drug development, particularly in oncology. Its metabolic relationship with the abundant carotenoid fucoxanthin provides a basis for its presence in certain marine organisms. The demonstrated pro-apoptotic activity, mediated through the TRAIL signaling pathway, offers a specific mechanism of action that warrants further exploration. The experimental protocols outlined in this guide provide a framework for the isolation, identification, and quantification of this compound, facilitating continued research into its biological functions and therapeutic applications. As our understanding of the unique chemical diversity of the marine environment expands, compounds like this compound will undoubtedly play an increasingly important role in the discovery of novel therapeutic agents.

References

- 1. This compound | C40H54O4 | CID 11966451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant activities of astaxanthin and related carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. | Semantic Scholar [semanticscholar.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. BJOC - Search Results [beilstein-journals.org]

- 14. scielo.br [scielo.br]

Preliminary In Vitro Bioactivity Screening of Halocynthiaxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Halocynthiaxanthin, a unique carotenoid primarily found in the sea squirt Halocynthia roretzi, has garnered interest within the scientific community for its potential therapeutic properties. As a metabolite of fucoxanthin, this marine-derived xanthophyll exhibits a range of biological activities that suggest its promise as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating associated signaling pathways.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties in vitro, primarily through the induction of apoptosis in various cancer cell lines.

Antiproliferative and Apoptotic Effects

Studies have shown that this compound can inhibit the growth of several cancer cell lines in a dose- and time-dependent manner.[1] This antiproliferative effect is largely attributed to the induction of apoptosis, or programmed cell death.

Data Summary:

While specific IC50 values for this compound's cytotoxic effects are not consistently reported across the literature, descriptive data indicates its antiproliferative potential.

| Cell Line | Cancer Type | Observed Effect | Concentration & Time | Citation |

| HL-60 | Human Leukemia | 12.1% decrease in cell viability | 12.5 µM, 48h | [1] |

| HL-60 | Human Leukemia | 5-fold enhancement of DNA fragmentation | 12.5 µM, 48h | [1] |

| MCF-7 | Human Breast Cancer | Apoptosis induction | Not specified | [1] |

| Caco-2 | Human Colon Cancer | Apoptosis induction | Not specified | [1] |

| DLD-1 | Human Colon Cancer | Sensitization to TRAIL-induced apoptosis | 40 µM (pre-treatment) | [2][3] |

Molecular Mechanisms of Anti-Cancer Activity

This compound's anti-cancer effects are mediated through the modulation of key signaling pathways involved in apoptosis.

1.2.1. Downregulation of Bcl-2

In HL-60 human leukemia cells, treatment with this compound has been shown to decrease the expression levels of the anti-apoptotic protein Bcl-2.[1] Bcl-2 plays a crucial role in preventing apoptosis by inhibiting the release of cytochrome c from the mitochondria. Its downregulation by this compound shifts the cellular balance towards apoptosis.

1.2.2. Sensitization to TRAIL-Induced Apoptosis via DR5 Upregulation

This compound has been found to sensitize colon cancer cells (DLD-1) to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2] This sensitization occurs through the marked upregulation of Death Receptor 5 (DR5), a key receptor for TRAIL.[2][3] The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and subsequent execution of apoptosis. This finding is particularly significant as some cancer cells develop resistance to TRAIL, and agents that can overcome this resistance are of great therapeutic interest.[2]

Signaling Pathway Diagrams:

References

- 1. Marine Microbial-Derived Resource Exploration: Uncovering the Hidden Potential of Marine Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and multiple in vitro activity potentials of carotenoids from marine Kocuria sp. RAM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Metabolic Journey of Halocynthiaxanthin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocynthiaxanthin, a unique acetylenic carotenoid primarily found in the sea squirt Halocynthia roretzi, has garnered significant interest within the scientific community for its potential biological activities, including potent antiproliferative and pro-apoptotic effects on cancer cells. As a metabolite of fucoxanthin in marine animals, its metabolic fate in mammals is a critical area of investigation for understanding its bioavailability, mechanism of action, and potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism of this compound, detailing its absorption, distribution, metabolic transformations, and excretion, supported by experimental protocols and visual representations of key pathways.

Absorption, Distribution, and Isomerization

Following oral administration, this compound is absorbed in the small intestine. Studies in mice have demonstrated its presence in the plasma, liver, and small intestine after ingestion. A key metabolic event during its absorption and distribution is the isomerization of the all-trans-isomer, which is the predominant form in dietary sources, to cis-isomers. The 9'-cis-Halocynthiaxanthin isomer has been identified as the dominant form in the plasma and liver of mice, suggesting that this isomerization is a significant step in its metabolic pathway.

Quantitative Data on Isomer Distribution

| Time (hours) | Tissue | All-trans-Halocynthiaxanthin (%) | 9'-cis-Halocynthiaxanthin (%) | 13'-cis-Halocynthiaxanthin (%) |

| 1 | Plasma | Present | Not Detected | Not Detected |

| 3 | Plasma | Lower Abundance | Higher Abundance | Present |

| 6 | Plasma | Lower Abundance | Higher Abundance | Present |

| 9 | Plasma | Lower Abundance | Higher Abundance | Present |

| 3 | Liver | Lower Abundance | Higher Abundance | Present |

| 6 | Liver | Lower Abundance | Higher Abundance | Present |

| 9 | Liver | Lower Abundance | Higher Abundance | Present |

| 3 | Small Intestine | Predominant | Lower Abundance | Lower Abundance |

| 6 | Small Intestine | Predominant | Lower Abundance | Lower Abundance |

| 9 | Small Intestine | Predominant | Lower Abundance | Lower Abundance |

Data is derived from graphical representations of isomer ratios and should be interpreted as relative abundance.

Proposed Metabolic Pathway

While the complete metabolic pathway of this compound in mammals is yet to be fully elucidated, its structural similarity to fucoxanthin allows for a proposed pathway based on the known metabolism of related carotenoids. In marine animals, this compound is a metabolite of fucoxanthin; however, mammals are unable to perform this conversion. Therefore, any biological effects in mammals are a direct result of this compound ingestion.

The metabolism of this compound likely involves enzymatic reactions such as hydroxylation, dehydrogenation, and oxidative cleavage. The key enzymes implicated in carotenoid metabolism are the β-carotene 15,15'-monooxygenase (BCO1) and the β-carotene 9',10'-dioxygenase (BCO2). These enzymes could potentially cleave this compound to produce various apocarotenoids. The isomerization to cis-forms may be facilitated by enzymes like carotenoid isomerase (CRTISO) or occur non-enzymatically.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to exert potent pro-apoptotic effects in various cancer cell lines. A key mechanism is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is achieved through the upregulation of Death Receptor 5 (DR5) on the cell surface. Binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of effector caspases and ultimately, programmed cell death. Additionally, this compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-2.

Excretion

Specific studies detailing the excretion of this compound and its metabolites are limited. However, based on the general principles of carotenoid excretion, it can be inferred that unabsorbed this compound is eliminated in the feces. Metabolites of this compound that are absorbed and processed by the liver are likely excreted into the bile and subsequently eliminated via the feces. A smaller proportion of more polar metabolites may also be excreted in the urine.

Experimental Protocols

In Vivo Study of this compound Absorption and Distribution in Mice

-

Animal Model: Male ICR mice (6 weeks old).

-

Test Substance: this compound-rich fraction from Halocynthia roretzi dissolved in olive oil.

-

Administration: Single oral gavage at a dose of 5 mg/kg body weight.

-

Sample Collection: Blood, liver, and small intestine are collected at 1, 3, 6, and 9 hours post-administration.

-

Sample Preparation: Tissues are homogenized, and lipids, including carotenoids, are extracted using a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

Analytical Method: Quantification of this compound isomers is performed by High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA). A C30 column is often used for optimal separation of carotenoid isomers.

In Vitro Study of this compound-Induced Apoptosis

-

Cell Lines: Human colon cancer cell lines (e.g., DLD-1) or human leukemia cells (e.g., HL-60).

-

Treatment: Cells are treated with this compound (e.g., 40 µM) for a specified period (e.g., 24 hours), with or without the addition of TRAIL.

-

Apoptosis Assays:

-

Flow Cytometry: To quantify the sub-G1 population, indicative of apoptotic cells.

-

Western Blotting: To analyze the cleavage of caspases (caspase-3, -8, -9), PARP, and Bid, and to assess the expression levels of DR5 and Bcl-2.

-

RNase Protection Assay or RT-qPCR: To measure the mRNA levels of DR5 and other apoptosis-related genes.

-

Nuclear Staining: Using dyes like DAPI to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.

-

Conclusion and Future Directions

The in vivo metabolic fate of this compound is characterized by its intestinal absorption and subsequent isomerization to cis-forms, which are then distributed to the plasma and liver. While its detailed metabolic breakdown products are yet to be identified, its pro-apoptotic activity is well-documented, proceeding through the upregulation of DR5 and activation of the caspase cascade.

Future research should focus on:

-

Identification of Metabolites: Utilizing advanced analytical techniques such as LC-MS/MS to identify the "unknown" metabolites of this compound.

-

Enzyme Kinetics: Characterizing the specific enzymes responsible for the isomerization and potential cleavage of this compound.

-

Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies to determine the absolute bioavailability, tissue distribution, and clearance of this compound and its metabolites.

-

In Vivo Efficacy Studies: Translating the promising in vitro anti-cancer findings to in vivo animal models of cancer to evaluate its therapeutic potential.

A deeper understanding of the metabolic journey of this compound will be instrumental in harnessing its potential as a novel therapeutic agent.

Methodological & Application

Application Notes & Protocols: Extraction of Halocynthiaxanthin from Halocynthia roretzi Tunic

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Halocynthia roretzi, an edible sea squirt, is a rich source of various bioactive compounds, including a unique carotenoid, halocynthiaxanthin. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the tunic of H. roretzi. Additionally, it outlines a potential signaling pathway associated with the anti-cancer activity of this compound. The methodologies described are compiled from established scientific literature to ensure reproducibility and accuracy.

I. Quantitative Data Summary

The following table summarizes the quantitative data regarding the carotenoid composition in the tunic of Halocynthia roretzi.

| Carotenoid | Yield from 4 kg Tunic (mg)[1] | Percentage of Total Carotenoids in Tunic (%)[2] |

| Alloxanthin | 33 | 31.3 |

| This compound | 3 | 15.5 |

| Diatoxanthin | 9 | 11.9 |

| Diadinochrome | 2.5 | 11.6 |

| Mytiloxanthin | 3.5 | 10.8 |

| (3S,3'S)-Astaxanthin | 3.5 | 7.8 |

| Mytiloxanthinone | 6.5 | Not Reported |

| Fucoxanthinol | 2 | Not Reported |

| Roretziaxanthin | 1.5 | 1 |

| Zeaxanthin | 3 | Not Reported |

II. Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol details the extraction and initial purification of this compound from the tunic of Halocynthia roretzi.

Materials:

-

Halocynthia roretzi tunic

-

Acetone

-

n-Hexane

-

Diethyl ether (Et₂O)

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation: Obtain fresh or frozen tunic of Halocynthia roretzi. If frozen, thaw at 4°C. Clean the tunic to remove any foreign material.

-

Homogenization and Extraction:

-

Weigh 4 kg of the cleaned tunic.

-

Mince the tunic into small pieces.

-

Homogenize the minced tunic in acetone at room temperature. The volume of acetone should be sufficient to fully immerse the tunic (e.g., 3 volumes of solvent to 1 volume of tunic).

-

Perform the extraction for 24 hours with occasional stirring.

-

Separate the acetone extract from the tunic residue by filtration or centrifugation.

-

-

Solvent Partitioning:

-

Concentrate the acetone extract using a rotary evaporator until most of the acetone is removed.

-

To the concentrated extract, add a mixture of n-hexane and diethyl ether (1:1, v/v) and an equal volume of distilled water.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the upper organic (hexane/ether) layer, which contains the carotenoids.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator to obtain the crude carotenoid extract.

-

Protocol 2: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude carotenoid extract (from Protocol 1)

-

Silica gel (for column chromatography)

-

n-Hexane

-

Diethyl ether (Et₂O)

-

Acetone

-

Methanol

-

HPLC system with a silica gel column and an ODS (C18) column

-

UV-Vis detector

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude carotenoid extract in a minimal amount of n-hexane.

-

Pack a silica gel column with n-hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of increasing diethyl ether in n-hexane, followed by increasing acetone in diethyl ether.

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) or a UV-Vis spectrophotometer. This compound is expected to elute with fractions containing a higher polarity solvent mixture.[1]

-

-

Preparative HPLC on Silica Gel:

-

Pool the fractions containing this compound from the column chromatography and evaporate the solvent.

-

Dissolve the residue in the HPLC mobile phase.

-

Inject the sample onto a silica gel HPLC column.

-

Elute with an isocratic mobile phase of acetone/n-hexane (e.g., 3:7, v/v).[1]

-

Monitor the elution at the visible light absorption maxima for this compound (around 482 nm).[1]

-

Collect the peak corresponding to this compound. The typical retention time for this compound under these conditions is approximately 23.0 minutes.[1]

-

-

Further Purification by HPLC on ODS (C18) Column:

-

To remove any remaining lipid impurities, the collected this compound fraction can be further purified.

-

Evaporate the solvent from the collected HPLC fraction.

-

Dissolve the residue in methanol.

-

Inject the sample onto an ODS (C18) HPLC column.

-

Elute with methanol.

-

Collect the purified this compound peak.

-

Confirm the purity and identity of this compound using UV-Vis spectroscopy, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

III. Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Note: Quantification of Halocynthiaxanthin using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive method for the quantification of halocynthiaxanthin in biological matrices using reverse-phase high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection. This compound, an acetylenic carotenoid primarily found in the sea squirt Halocynthia roretzi, has garnered interest for its potential biological activities, including antiproliferative effects.[1] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and quality control of this compound-containing products. The described protocol provides a reliable workflow for the extraction and analysis of this compound.

Introduction

This compound is a xanthophyll carotenoid structurally related to fucoxanthin.[2] Like other carotenoids, it is susceptible to degradation from light, heat, and oxygen, necessitating careful handling during extraction and analysis.[3] HPLC is the analytical method of choice for the separation and quantification of carotenoids due to its high resolution and sensitivity.[4] This protocol is based on established methods for carotenoid analysis and specifically adapted for this compound.[5]

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is optimized for the extraction of this compound from biological samples such as plasma. All procedures should be carried out under subdued light to prevent degradation of carotenoids.[6]

Reagents and Materials:

-

Chloroform

-

Methanol

-

Ethyl acetate

-

Saline solution

-

Nitrogen gas

-

Centrifuge

-

Vortex mixer

Procedure:

-

Dilute 0.4 mL of the plasma sample with 9 volumes of saline.

-

Add 4.4 mL of methanol and 8.8 mL of chloroform to the diluted sample.

-

Vortex the mixture vigorously for 60 seconds.

-

Centrifuge the mixture at 1700 x g for 15 minutes at 4°C to separate the layers.[5]

-

Carefully collect the lower chloroform layer containing the lipids.

-

Repeat the extraction of the remaining aqueous layer twice more with an equal volume of chloroform.

-

Combine all the chloroform extracts.

-

Dry the combined chloroform layer under a stream of nitrogen gas.

-

Re-suspend the extracted lipids in 40 µL of ethyl acetate/methanol (1:1, v/v) for HPLC analysis.[5]

HPLC System and Conditions

A standard reverse-phase HPLC system with a photodiode array detector is used for the analysis.

Instrumentation:

-

HPLC system with a gradient pump

-

Autosampler

-

Column oven

-

Photodiode array (PDA) detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | TSKgel ODS-80Ts (4.6 mm × 250 mm) or equivalent C18 column.[5] C30 columns can also be beneficial for separating structurally similar carotenoids.[7] |

| Mobile Phase | A gradient elution of methanol, methyl tert-butyl ether (MTBE), and water is a preferred solvent system for carotenoid separation.[7] Alternatively, a mobile phase of methanol/methylene chloride (95:5, v/v) can be used.[8] |

| Flow Rate | 0.8 - 1.5 mL/min.[4][8] |

| Column Temperature | Ambient or controlled at 30°C.[9] |

| Injection Volume | 25 µL.[5] |

| Detection | Photodiode Array (PDA) detector. |

| Wavelength | 450 nm for quantification of this compound.[5] A full spectrum can be recorded to aid in peak identification. |

Preparation of Standards and Calibration Curve

Procedure:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol/THF 9:1, v/v).[7] The concentration of the stock solution should be determined spectrophotometrically using the Beer-Lambert law and corrected for purity.[7]

-

Prepare a series of working standard solutions by serially diluting the stock solution to cover a concentration range of 0.025 to 40 µg/mL.[7]

-

Inject each standard solution in triplicate into the HPLC system.

-

Construct a calibration curve by plotting the average peak area against the concentration of this compound.

-

The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) greater than 0.999.[7]

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table.

Table 1: Quantitative Data for this compound Analysis

| Parameter | Value | Reference |

| Retention Time (RT) | To be determined experimentally | The all-trans isomer is the most abundant, with cis isomers eluting at different retention times.[5] |

| Linearity (R²) | > 0.999 | [7][8] |

| Limit of Detection (LOD) | To be determined experimentally (ng/mL) | Based on a signal-to-noise ratio of 3.[8] |

| Limit of Quantification (LOQ) | To be determined experimentally (ng/mL) | Typically, the lowest concentration on the calibration curve. |

| Recovery (%) | > 85% | Determined by spiking a blank matrix with a known concentration of this compound.[8] |

Visualization

Experimental Workflow

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in biological samples. Adherence to the detailed protocol for sample preparation and HPLC analysis is critical for obtaining accurate results. This method is suitable for researchers, scientists, and drug development professionals working with this compound and other related carotenoids.

References

- 1. This compound and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. omicsonline.org [omicsonline.org]

- 4. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]